12-(o-Nitrostyryl)benz(a)acridine

Description

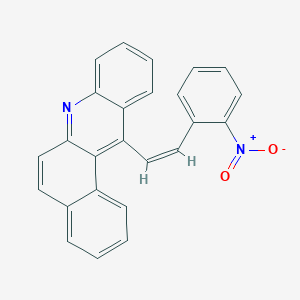

12-(o-Nitrostyryl)benz(a)acridine (CAS 63021-47-6) is a nitro-substituted derivative of benz(a)acridine, a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom. Its molecular formula is C25H16N2O2 (MW 376.43), featuring a benz(a)acridine core with an o-nitrostyryl group at the 12-position. The nitro group in the ortho position introduces steric and electronic effects that may influence reactivity, bioavailability, and toxicity. This compound is structurally related to carcinogenic and mutagenic benzacridines but differs due to its nitro-styryl substituent, which distinguishes its physicochemical and toxicological properties .

Properties

CAS No. |

63021-47-6 |

|---|---|

Molecular Formula |

C25H16N2O2 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

12-[(Z)-2-(2-nitrophenyl)ethenyl]benzo[a]acridine |

InChI |

InChI=1S/C25H16N2O2/c28-27(29)24-12-6-2-8-18(24)13-15-21-20-10-4-5-11-22(20)26-23-16-14-17-7-1-3-9-19(17)25(21)23/h1-16H/b15-13- |

InChI Key |

NDKXLSLLKOVHQS-SQFISAMPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)/C=C\C5=CC=CC=C5[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=CC=C5[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(o-Nitrostyryl)benz[a]acridine typically involves the condensation of benz[a]acridine with o-nitrostyrene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 12-(o-Nitrostyryl)benz[a]acridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents

Major Products Formed:

Oxidation: Amino derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: 12-(o-Nitrostyryl)benz[a]acridine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential in biological research, particularly in studies related to cancer. It has been investigated for its tumor-initiating activity and its ability to interact with DNA .

Industry: In the industrial sector, 12-(o-Nitrostyryl)benz[a]acridine is used in the development of dyes and pigments due to its vibrant color properties .

Mechanism of Action

The mechanism of action of 12-(o-Nitrostyryl)benz[a]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting the normal function of the DNA and leading to potential anticancer effects. The nitro group can undergo metabolic activation, forming reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 12-(o-Nitrostyryl)benz(a)acridine with its positional isomers and structurally related benzacridine derivatives:

Toxicological and Pharmacological Differences

Acute Toxicity: All nitro-styryl benz(a)acridine isomers (ortho, meta, para) exhibit identical acute toxicity (TDLo = 200 mg/kg in mice) but may differ in chronic effects. In contrast, benz[c]acridine bay-region diol-epoxides are far more mutagenic (e.g., 5100 His<sup>+</sup> revertants/nmol in S. typhimurium TA100), demonstrating the critical role of bay-region epoxides in DNA adduct formation .

Mutagenicity: Benz[c]acridine diol-epoxides are 10–1000× more mutagenic than non-bay-region analogs due to their ability to form DNA adducts. The stereochemistry of the epoxide (cis vs. trans) further modulates potency .

Molecular Orbital Interactions: Antiplasmid activity correlates with out-of-phase L-region orbitals, while carcinogens exhibit K-region (bay-region) orbital energy accumulation. Nitro-substituted benz(a)acridines may disrupt these regions differently than methyl or epoxide derivatives .

Environmental and Metabolic Behavior

- Bioaccumulation: Benz(a)acridine derivatives are metabolized rapidly in fish (e.g., fathead minnows), reducing bioaccumulation. Nitro-substituted analogs may persist longer due to decreased metabolic degradation .

- AhR Activity : Dibenzo[a,h]acridine is a potent aryl hydrocarbon receptor (AhR) agonist, whereas benz(a)acridine and its nitro derivatives show weak activity, highlighting the impact of fused rings and substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.